molecular formula C10H12ClNO3 B6311564 2-tert-Butoxy-4-chloro-nitro-benzene, 95% CAS No. 1369950-33-3

2-tert-Butoxy-4-chloro-nitro-benzene, 95%

Cat. No. B6311564
CAS RN: 1369950-33-3
M. Wt: 229.66 g/mol
InChI Key: UWCGVJXBYXGDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butoxy-4-chloro-nitro-benzene, 95% (2-BCNB) is an organic compound that is used in a variety of scientific and industrial applications. It has a wide range of properties, including high reactivity, solubility in organic solvents, and low toxicity. 2-BCNB is used in a variety of laboratory experiments and industrial processes, such as the synthesis of pharmaceuticals, the manufacture of plastics, and the production of specialty chemicals.

Scientific Research Applications

2-tert-Butoxy-4-chloro-nitro-benzene, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, 2-tert-Butoxy-4-chloro-nitro-benzene, 95% can be used in the synthesis of specialty chemicals, such as plasticizers and solvents.

Mechanism of Action

2-tert-Butoxy-4-chloro-nitro-benzene, 95% is a highly reactive compound, and its reactivity is due to the presence of a nitro group. The nitro group is electron-withdrawing and can act as an acid, increasing the reactivity of the molecule. Additionally, the presence of the chloro group increases the electron density of the molecule, further increasing its reactivity.
Biochemical and Physiological Effects
2-tert-Butoxy-4-chloro-nitro-benzene, 95% has low toxicity and is generally considered to be safe for use in laboratory experiments. However, it is important to note that 2-tert-Butoxy-4-chloro-nitro-benzene, 95% can be irritating to the skin and eyes, and should be handled with care. Additionally, 2-tert-Butoxy-4-chloro-nitro-benzene, 95% has been shown to have some biochemical and physiological effects, such as the inhibition of enzymes and the disruption of cell membranes.

Advantages and Limitations for Lab Experiments

2-tert-Butoxy-4-chloro-nitro-benzene, 95% has several advantages for use in laboratory experiments. It is highly reactive, soluble in organic solvents, and has low toxicity. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 2-tert-Butoxy-4-chloro-nitro-benzene, 95% in laboratory experiments. It is corrosive and can be irritating to the skin and eyes, and it can be difficult to handle due to its reactivity.

Future Directions

There are several potential future directions for the use of 2-tert-Butoxy-4-chloro-nitro-benzene, 95%. It could be used in the synthesis of new pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, it could be used in the synthesis of specialty chemicals, such as plasticizers and solvents. Furthermore, it could be used in the synthesis of polymers, such as polyurethanes and polyesters. Finally, it could be used in the synthesis of dyes and pigments.

Synthesis Methods

2-tert-Butoxy-4-chloro-nitro-benzene, 95% can be synthesized through a two-step process. First, 4-chloronitrobenzene is reacted with a tert-butyl halide in an aqueous solution. The resulting product is then treated with aqueous sodium hydroxide to form 2-tert-Butoxy-4-chloro-nitro-benzene, 95%. This method is relatively simple and is widely used in laboratory and industrial settings.

properties

IUPAC Name

4-chloro-2-[(2-methylpropan-2-yl)oxy]-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-10(2,3)15-9-6-7(11)4-5-8(9)12(13)14/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCGVJXBYXGDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butoxy-4-chloro-nitro-benzene

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